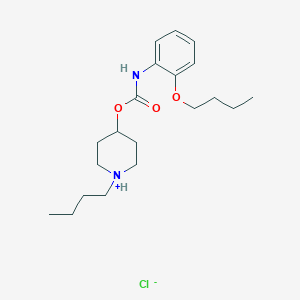
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as Boc-4-piperidone, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. Boc-4-piperidone is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is not well understood. However, it is believed to act as an inhibitor of enzymes involved in various biochemical pathways. Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a versatile compound that can be easily synthesized and modified to yield a wide range of derivatives with different chemical and biological properties. It is also relatively inexpensive and readily available from commercial sources. However, Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is highly reactive and can be difficult to handle. It is also toxic and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for research on Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone. One area of interest is the development of new derivatives with improved chemical and biological properties. Another area of interest is the investigation of the mechanism of action of Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone and its derivatives. This could lead to the development of new drugs for the treatment of various diseases. Finally, the use of Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone as a building block in the synthesis of peptides and other organic compounds could lead to the development of new materials with unique properties.
Synthesemethoden
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can be synthesized by the reaction of 4-piperidone with butyl chloroformate and 2-butoxyphenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone. This synthesis method is efficient and yields high purity products.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been widely used in scientific research as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a building block in the synthesis of peptides and other organic compounds. Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a versatile compound that can be modified to yield a wide range of derivatives with different chemical and biological properties.
Eigenschaften
CAS-Nummer |
105384-10-9 |
|---|---|
Produktname |
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
Molekularformel |
C20H33ClN2O3 |
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
(1-butylpiperidin-1-ium-4-yl) N-(2-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-13-22-14-11-17(12-15-22)25-20(23)21-18-9-7-8-10-19(18)24-16-6-4-2;/h7-10,17H,3-6,11-16H2,1-2H3,(H,21,23);1H |
InChI-Schlüssel |
JNBPLOWDLDFAPJ-UHFFFAOYSA-N |
SMILES |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC=CC=C2OCCCC.[Cl-] |
Kanonische SMILES |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC=CC=C2OCCCC.[Cl-] |
Synonyme |
Carbamic acid, (2-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohyd rochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



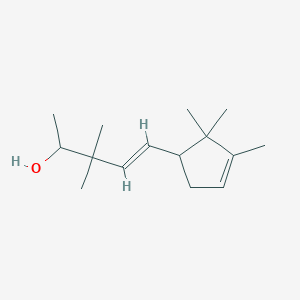








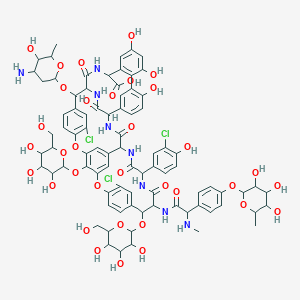

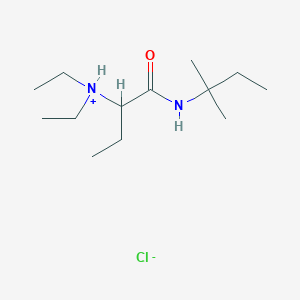
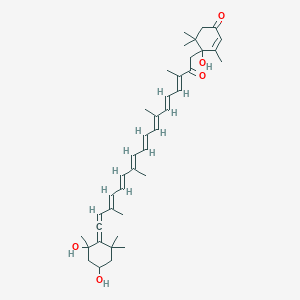
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)